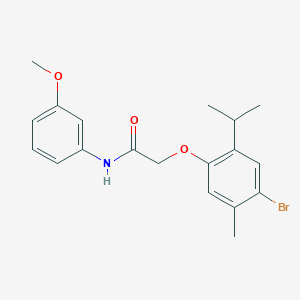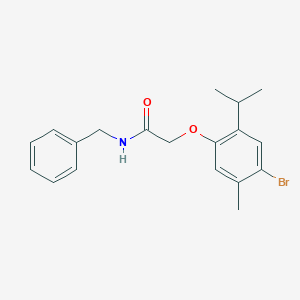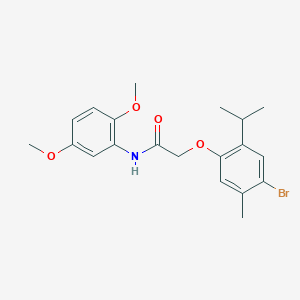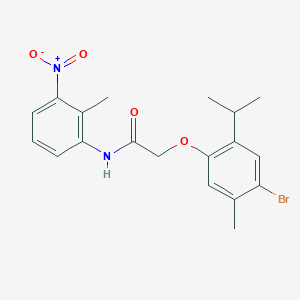![molecular formula C25H28N2O4S B321787 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B321787.png)
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is an organic compound with the molecular formula C25H28N2O4S and a molecular weight of 452.6 g/mol. This compound is characterized by the presence of a tert-butyl group, an ethoxyanilino group, and a sulfonylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps:
Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride at around 50°C for 30 minutes.
Coupling with 4-ethoxyaniline: The 4-tert-butylbenzoyl chloride is then reacted with 4-ethoxyaniline in the presence of a base such as triethylamine to form the intermediate 4-tert-butyl-N-(4-ethoxyanilino)benzamide.
Sulfonylation: The intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-nitrophenyl)benzamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the ethoxyanilino and sulfonylphenyl groups, which confer specific chemical and biological properties. These functional groups make it distinct from other similar compounds and contribute to its diverse applications in scientific research.
特性
分子式 |
C25H28N2O4S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
4-tert-butyl-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C25H28N2O4S/c1-5-31-22-14-10-21(11-15-22)27-32(29,30)23-16-12-20(13-17-23)26-24(28)18-6-8-19(9-7-18)25(2,3)4/h6-17,27H,5H2,1-4H3,(H,26,28) |
InChIキー |
AGMFVBDQKNILMW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321704.png)
![2-(4-tert-butylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321707.png)
![2-{[(4-tert-butylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321712.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-tert-butylphenoxy)acetamide](/img/structure/B321714.png)
![2-{[(4-Bromo-2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321716.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B321717.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B321719.png)

![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B321724.png)




